molecular formula C25H23N3O B12127286 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12127286
M. Wt: 381.5 g/mol
InChI Key: XPXOENDXWYOXQK-UHFFFAOYSA-N
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Description

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with a propoxy group linked to a 4-methylindolo[2,3-b]quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indolo[2,3-b]quinoxaline Core: This step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with an indole derivative under acidic conditions.

    Introduction of the Propoxy Group: The next step involves the alkylation of the indolo[2,3-b]quinoxaline core with a suitable propyl halide in the presence of a base, such as potassium carbonate.

    Substitution on the Benzene Ring: Finally, the benzene ring is functionalized with the propoxy-indolo[2,3-b]quinoxaline moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth.

    Receptor Binding: The compound may bind to certain receptors on the cell surface, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylindolo[2,3-b]quinoxaline: Shares the indoloquinoxaline core but lacks the propoxybenzene substitution.

    4-Methyl-1-[3-(indolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: Similar structure but without the methyl group on the indole ring.

    4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]toluene: Similar structure but with a toluene substitution instead of benzene.

Uniqueness

4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

7-methyl-6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-17-11-13-19(14-12-17)29-16-6-15-28-24-18(2)7-5-8-20(24)23-25(28)27-22-10-4-3-9-21(22)26-23/h3-5,7-14H,6,15-16H2,1-2H3

InChI Key

XPXOENDXWYOXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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